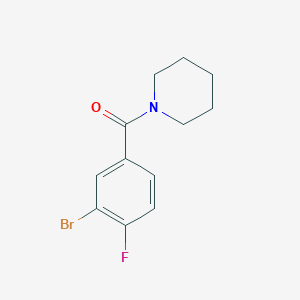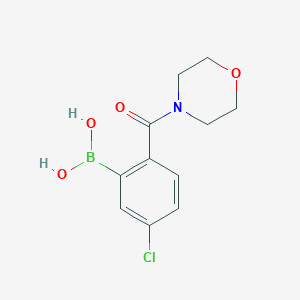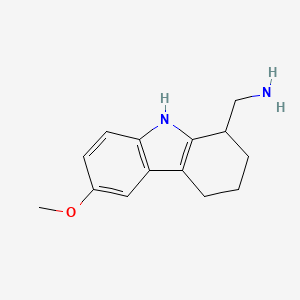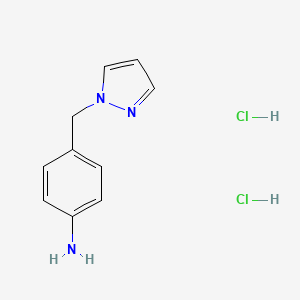
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Quinoline derivatives are synthesized through various chemical reactions, aiming to explore their structural and thermal properties. Patel et al. (2005) described the synthesis and characterization of 4-chloro-3-methyl phenyl methacrylate/8-quinolinyl methacrylate copolymers, showcasing the copolymerization of quinoline derivatives to investigate their antimicrobial activity (Patel et al., 2005). Bello et al. (2010) utilized methyl 4-chloro-2-butynoate in domino reactions with salicylic aldehydes to efficiently synthesize substituted chromenes and quinolines, emphasizing the chemical versatility and reactivity of the quinoline moiety (Bello et al., 2010).
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been a significant area of research. Singh et al. (2010) synthesized new quinoxaline derivatives and evaluated their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Singh et al., 2010).
Anticancer and Apoptotic Activities
Quinoline derivatives have also been investigated for their anticancer activities. Hu et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, assessing their cytotoxic activity, apoptotic DNA fragmentation, and molecular docking studies to explore their potential as anticancer agents (Hu et al., 2015).
Fungicidal Activity
The search for new fungicidal compounds has led to the exploration of fluorinated quinoline derivatives. Ni et al. (2015) designed and synthesized novel fluorinated quinoline amide compounds, showing significant fungicidal activity against various pathogens, highlighting the potential of these compounds in agricultural applications (Ni et al., 2015).
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . .
Mode of Action
The mode of action of quinoline derivatives can vary greatly depending on their specific structure and functional groups. Some quinoline derivatives are known to inhibit enzymes, interact with DNA, or modulate the activity of certain receptors
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For example, some quinoline derivatives are known to inhibit enzymes involved in DNA synthesis, which can lead to cell death
Biochemical Analysis
Biochemical Properties
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access . Additionally, it can interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects. The interactions between this compound and these biomolecules are primarily driven by non-covalent forces, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce cell cycle arrest at the G0/G1 phase, leading to apoptosis in certain cancer cell lines . It also influences cell signaling pathways, such as the MAPK/ERK pathway, by modulating the activity of key proteins involved in these pathways . Furthermore, this compound can alter gene expression patterns, affecting the transcription of genes involved in cell proliferation, differentiation, and apoptosis . These cellular effects highlight the compound’s potential as a therapeutic agent for targeting specific cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate conversion . Additionally, it can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression . The binding interactions between this compound and these biomolecules are mediated by specific chemical groups on the compound, such as the chloro and propoxyphenyl groups, which facilitate binding through hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in these organs . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating a saturation point for its biochemical interactions . These dosage effects are crucial for determining the optimal therapeutic window for the compound’s use in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins in the cytoplasm and nucleus can sequester the compound, affecting its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are critical for determining the compound’s bioavailability and its potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, where it interacts with transcription factors and DNA to modulate gene expression . It can also accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its potential impact on cellular processes.
properties
IUPAC Name |
7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-3-10-25-14-6-4-13(5-7-14)18-11-16(20(22)24)15-8-9-17(21)12(2)19(15)23-18/h4-9,11H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYSMGXTNZVHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)


![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)